

3-Methyloxetane CAS number and spectral data

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Compound of Interest

Compound Name: 3-Methyloxetane

Cat. No.: B1582186

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In-Depth Technical Guide: 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methyloxetane**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, predicted spectral data, and a general experimental protocol for its synthesis.

Chemical Identity

CAS Number: 2167-38-6[1][2][3][4]

Molecular Formula: C4H8O

Molecular Weight: 72.11 g/mol [4]

Structure:

Spectral Data (Predicted)

Experimentally determined spectral data for **3-methyloxetane** is not readily available in public databases. The following tables present predicted spectral data based on the compound's structure and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl3 Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.5 - 4.7	t	2H	-OCH ₂ - (axial)
~4.3 - 4.5	t	2H	-OCH ₂ - (equatorial)
~2.8 - 3.0	m	1H	-CH(CH₃)-
~1.3 - 1.4	d	3H	-СНз

Note: The chemical shifts for the oxetane ring protons are highly dependent on the ring puckering and can be complex. The values presented are estimates.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~75 - 80	-OCH ₂ -
~35 - 40	-CH(CH₃)-
~20 - 25	-CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretch (aliphatic)
1150 - 1050	Strong	C-O-C stretch (ether)
980 - 950	Strong	Oxetane ring vibration

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)



m/z	Relative Intensity	Assignment
72	Moderate	[M] ⁺ (Molecular Ion)
57	High	[M - CH ₃]+
43	High	[C₃H ₇]+
42	Moderate	[C₃H ₆]+
29	Moderate	[C ₂ H ₅]+

Note: The fragmentation of ethers can be complex. The predicted fragments are based on common fragmentation pathways for cyclic ethers.[5][6][7][8][9]

Experimental Protocols: Synthesis of 3-Substituted Oxetanes

A common and effective method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.[10][11][12][13][14][15] This involves the cyclization of a 1,3-halohydrin under basic conditions. The following is a general protocol that can be adapted for the synthesis of **3-methyloxetane**, starting from a suitable precursor like 1-chloro-3-methyl-3-butanol.

General Procedure for Intramolecular Williamson Ether Synthesis

Materials:

- 1,3-halohydrin precursor (e.g., 1-chloro-3-methyl-3-butanol)
- Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)



• Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

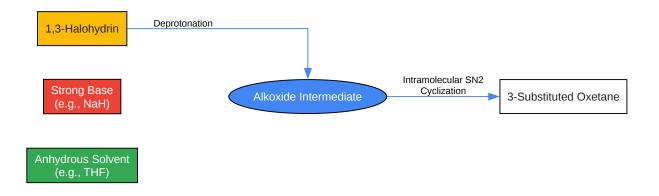
Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
 is charged with a suspension of the strong base (1.2 equivalents) in the anhydrous aprotic
 solvent.
- Addition of Precursor: The 1,3-halohydrin precursor (1.0 equivalent), dissolved in the anhydrous aprotic solvent, is added dropwise to the stirred suspension of the base at 0 °C (ice bath).
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with an organic solvent.
- Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired oxetane.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for the formation of a 3-substituted oxetane via an intramolecular Williamson ether synthesis.





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References

- 1. 3-Methyloxetane | CAS#:2167-38-6 | Chemsrc [chemsrc.com]
- 2. 3-methyloxetane | 2167-38-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Methyloxetane | C4H8O | CID 529315 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GCMS Section 6.13 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gold-chemistry.org [gold-chemistry.org]



- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Williamson ether synthesis Wikipedia [en.wikipedia.org]
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